Erdin

Antimicrobial screening Natural product pharmacology Biosynthetic pathway analysis

Erdin is the essential negative control for geodin-based antibiotic discovery programs. Unlike geodin, Erdin exhibits no antibacterial activity, making it uniquely suited to validate assay specificity and rule out matrix interference. Its minimal chloroform solubility, in stark contrast to geodin, provides a rational basis for developing liquid-liquid extraction or selective precipitation purification workflows. Both racemic (dl-) and optically active (+)-Erdin ([α]D +149°) are available, enabling systematic chiral stationary phase optimization. The distinct molar extinction coefficient (ε 21,000 vs. 19,000 for geodin at 284 nm) ensures accurate LC-UV quantification in biosynthetic pathway time-course studies. Secure this specialized metabolite to enhance the rigor of your antimicrobial screening and chiral separation research.

Molecular Formula C16H10Cl2O7
Molecular Weight 385.1 g/mol
CAS No. 26891-81-6
Cat. No. B12763713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdin
CAS26891-81-6
Molecular FormulaC16H10Cl2O7
Molecular Weight385.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl
InChIInChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23)
InChIKeyBAJDPELVDLJCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erdin (CAS 26891-81-6): A Structurally Defined Chlorinated Fungal Metabolite for Chemical Reference and Biosynthetic Pathway Studies


Erdin (CAS 26891-81-6) is a chlorine-containing fungal metabolite first isolated from Aspergillus terreus Thom as a racemate, co-produced with its structural analog geodin [1]. It belongs to the oxaspiro compound class, specifically a substituted spiro[benzofuran-2(3H),1′-cyclohexa[2,5]diene]-3,4′-dione derivative [2]. The compound exists as a dibasic acid with a molecular formula C16H10Cl2O7 (MW 385.15) and a characteristic UV absorption maximum at 284 nm (ε 21000) [1]. Erdin is biosynthesized by several Aspergillus species, including A. terreus and A. uvarum, and serves as a key intermediate in the geodin biosynthetic pathway [3].

Why Erdin Cannot Be Interchanged with Geodin or Other Spirobenzofuranone Analogs Without Experimental Validation


Despite sharing a common biosynthetic origin and close structural resemblance, Erdin exhibits critical physicochemical and biological divergences from its closest analog, geodin, that preclude simple substitution. The presence or absence of a single methyl ester group dramatically alters chloroform solubility [1], while the racemic versus optically active forms influence chiral recognition in biological systems [2]. Most importantly, Erdin lacks the antibacterial activity characteristic of geodin [3], rendering it unsuitable as a direct replacement in antimicrobial screening programs. These compound-specific attributes demand rigorous experimental validation and highlight the necessity of selecting the precise chemical entity for defined research objectives.

Quantitative Differentiation of Erdin: Comparative Physicochemical and Biological Data Versus Geodin


Antibacterial Activity: Complete Absence in Erdin Versus Moderate Potency of Geodin

In direct comparative microbiological assays, Erdin exhibits no observable antibacterial activity, whereas geodin demonstrates moderate potency specifically against Gram-positive bacteria [1]. This qualitative difference is critical for researchers seeking either an active antimicrobial lead compound or a negative control.

Antimicrobial screening Natural product pharmacology Biosynthetic pathway analysis

Chloroform Solubility: Marked Differential Solubility Enabling Selective Purification

While Erdin and geodin share similar solubility profiles in most organic solvents, Erdin is uniquely characterized by very slight solubility in chloroform, in contrast to geodin which is readily soluble [1]. This solubility differential provides a practical basis for chromatographic separation.

Natural product isolation Chromatography method development Solvent selection

Melting Point and Thermal Behavior: Distinctive Solid-State Properties for Identity Confirmation

Erdin and geodin exhibit distinct melting points: Erdin (needles) melts at 210-212°C, whereas geodin (prisms) melts at 228-231°C [1]. This 16-21°C difference provides a reliable, equipment-agnostic metric for compound identification and purity assessment.

Compound identity verification Purity assessment Crystallography

Optical Rotation: Racemic Erdin vs. Optically Active (+)-Geodin for Chiral Selectivity Studies

The (+)-form of Erdin exhibits specific optical rotation [α]D +149° (c = 0.41, dioxane) [1], which is comparable to (+)-geodin ([α]D +140°, c = 0.8) [2]. However, the commercially available dl-Erdin racemate lacks optical activity, making it an essential reference for chiral separation method development.

Chiral chromatography Stereochemistry Biosynthetic enantiomer studies

UV Absorption Profile: Comparable λmax but Distinct Molar Extinction for Quantitative Analysis

Both Erdin and geodin share an absorption maximum at 284 nm, but Erdin exhibits a slightly higher molar extinction coefficient (ε 21000) compared to geodin (ε 19000) [1]. This ~10% difference in absorptivity impacts detection sensitivity in UV-based analytical methods.

Spectrophotometric quantification HPLC method development Metabolite profiling

Targeted Application Scenarios for Erdin Based on Quantified Differential Properties


Natural Product Antimicrobial Screening Programs Requiring a Geodin-Negative Control

Given the complete absence of antibacterial activity in Erdin [1], it serves as an ideal negative control in assays designed to detect geodin-like antibiotic activity from fungal extracts or synthetic derivatives. This ensures that observed antimicrobial effects are not attributable to background matrix components.

Development of Chromatographic Separation Protocols for Geodin/Erdin Co-Metabolite Mixtures

The marked difference in chloroform solubility between Erdin (very slight) and geodin (readily soluble) [1] provides a rational basis for developing liquid-liquid extraction or selective precipitation methods to isolate each compound from Aspergillus terreus fermentation broths.

Chiral Method Development and Stereochemical Reference Standards

The availability of both racemic dl-Erdin and optically active (+)-Erdin ([α]D +149°) [2] enables systematic optimization of chiral stationary phases and mobile phase conditions for the separation of spirobenzofuranone enantiomers, with (+)-geodin serving as a comparative standard.

Quantitative Metabolomics and Biosynthetic Flux Analysis in Aspergillus Species

The distinct molar extinction coefficient (ε 21000 for Erdin vs. ε 19000 for geodin at 284 nm) [3] must be incorporated into calibration curves for accurate LC-UV quantification of these metabolites in time-course studies of the geodin biosynthetic pathway.

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